molecular formula C63H108N20O19S2 B12374587 IRS1-derived peptide

IRS1-derived peptide

Cat. No.: B12374587
M. Wt: 1513.8 g/mol
InChI Key: DVZVSUYRTSHMRT-CTGKIOEPSA-N
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Description

The IRS1-derived peptide is a biologically active peptide fragment derived from the insulin receptor substrate-1. This peptide contains a sequence motif known to bind to specific domains on the phosphoinositide 3-kinase subunit, playing a crucial role in insulin signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The IRS1-derived peptide can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry for temporary protection of the amino groups during synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of the this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The purification process involves large-scale HPLC, and the final product is lyophilized for stability and storage .

Chemical Reactions Analysis

Types of Reactions

The IRS1-derived peptide primarily undergoes phosphorylation reactions. It can be phosphorylated on serine, threonine, and tyrosine residues in response to stimulation by insulin, insulin-like growth factor 1, and interleukin 4 .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are phosphorylated derivatives of the this compound, which play a role in downstream signaling pathways .

Properties

Molecular Formula

C63H108N20O19S2

Molecular Weight

1513.8 g/mol

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C63H108N20O19S2/c1-6-33(2)50(61(101)72-30-47(68)88)82-56(96)40(19-20-46(67)87)77-55(95)41(21-26-103-4)79-62(102)51(34(3)85)83-57(97)42(22-27-104-5)78-58(98)43(28-35-15-17-36(86)18-16-35)80-59(99)44(29-49(90)91)74-48(89)31-73-53(93)38(14-11-25-71-63(69)70)76-60(100)45(32-84)81-54(94)39(13-8-10-24-65)75-52(92)37(66)12-7-9-23-64/h15-18,33-34,37-45,50-51,84-86H,6-14,19-32,64-66H2,1-5H3,(H2,67,87)(H2,68,88)(H,72,101)(H,73,93)(H,74,89)(H,75,92)(H,76,100)(H,77,95)(H,78,98)(H,79,102)(H,80,99)(H,81,94)(H,82,96)(H,83,97)(H,90,91)(H4,69,70,71)/t33-,34+,37-,38-,39-,40-,41-,42-,43-,44-,45-,50-,51-/m0/s1

InChI Key

DVZVSUYRTSHMRT-CTGKIOEPSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N

Origin of Product

United States

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